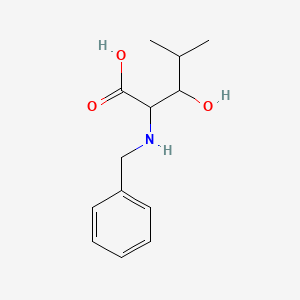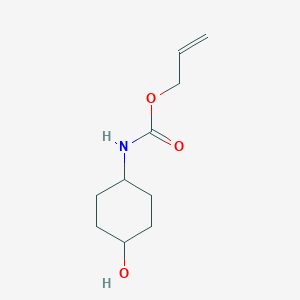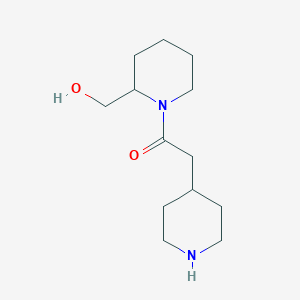
N-Benzyl-3-hydroxyleucine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the class of compounds it belongs to. For example, a similar compound, N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide, belongs to the class of organic compounds known as n-benzylbenzamides .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves the reaction of simpler starting materials in the presence of a catalyst. The synthesis is usually followed by purification and characterization of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, density, and reactivity with other compounds .Applications De Recherche Scientifique
Synthesis and Stereoisomer Preparation
N-Benzyl-3-hydroxyleucine has been a subject of interest in the synthesis of its stereoisomers. Researchers have developed efficient methods for preparing these stereoisomers with high enantiomeric purity. Key steps in these processes often include asymmetric epoxidation and epoxide opening facilitated by benzyl isocyanate, highlighting the compound's versatility in stereochemical manipulations (Sunazuka et al., 1993).
Peptide Synthesis
The compound has also played a role in peptide synthesis. For instance, a study explored the synthesis of complex peptides using methods that include cyanomethyl esters, which have proven useful in preparing complicated peptides (Iselin et al., 1955). This indicates the compound's utility in advancing peptide chemistry.
HIV-Protease Assay Development
In the field of medical research, particularly in HIV research, derivatives of N-Benzyl-3-hydroxyleucine have been used. An example is the development of a selective HIV-protease assay using a chromogenic amino acid derived from the compound, highlighting its potential in biomedical applications (Badalassi et al., 2002).
DNA and Protein Interaction Studies
The interaction of 3-hydroxyleucine derivatives with DNA and proteins has been a subject of study. For example, the oxidative properties of 3-hydroxykynurenine, a derivative, have been investigated for their potential role in binding to lens proteins, which could contribute to cataract formation (Aquilina et al., 2000). This research is significant for understanding the biochemical pathways leading to age-related diseases.
Natural Product Synthesis
In the synthesis of bioactive natural products, (2S,3S)-3-hydroxyleucine, closely related to N-Benzyl-3-hydroxyleucine, has been identified in various natural products. Research into synthesizing these compounds and their derivatives is ongoing, with applications in studying structure-activity relationships in natural products (Ries et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(benzylamino)-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)12(15)11(13(16)17)14-8-10-6-4-3-5-7-10/h3-7,9,11-12,14-15H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFVMQPYXTWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-hydroxyleucine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1465408.png)
![8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1465409.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465410.png)
